molecular formula C10H17NO2 B12656355 Amino(1-cycloocten-1-yl)acetic acid CAS No. 67654-45-9

Amino(1-cycloocten-1-yl)acetic acid

Cat. No.: B12656355
CAS No.: 67654-45-9
M. Wt: 183.25 g/mol
InChI Key: LRXGLWRNFLTEBN-SOFGYWHQSA-N
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Description

Amino(1-cycloocten-1-yl)acetic acid is a non-proteinogenic amino acid featuring an eight-membered cycloalkenyl ring conjugated to an acetic acid backbone. These characteristics may influence its solubility, metabolic stability, and applications in medicinal chemistry or materials science.

Properties

CAS No.

67654-45-9

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-2-[(1E)-cycloocten-1-yl]acetic acid

InChI

InChI=1S/C10H17NO2/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h6,9H,1-5,7,11H2,(H,12,13)/b8-6+

InChI Key

LRXGLWRNFLTEBN-SOFGYWHQSA-N

Isomeric SMILES

C1CCC/C(=C\CC1)/C(C(=O)O)N

Canonical SMILES

C1CCCC(=CCC1)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(1-cycloocten-1-yl)acetic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Amino(1-cycloocten-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce saturated cyclooctane derivatives.

Scientific Research Applications

Amino(1-cycloocten-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which Amino(1-cycloocten-1-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes involved in amino acid metabolism or interact with receptors in biological systems. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical features of Amino(1-cycloocten-1-yl)acetic acid with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Ring Size Key Properties/Applications
1-Aminocyclopropane-1-carboxylic acid 22059-21-8 C₄H₇NO₂ 101.10 g/mol 3 High ring strain; ethylene precursor in plants
Amino(1-cyclopenten-1-yl)acetic acid 61996-18-7 C₈H₁₁NO₂ 153.18 g/mol 5 Medicinal applications (vendor-reported)
This compound Not provided C₁₀H₁₅NO₂ ~181.23 g/mol* 8 Hypothesized lower ring strain; underexplored applications
1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid Not provided C₁₂H₁₆O₄ 224.25 g/mol 6 Oxo-substituted ring; studied for isolation methods

*Estimated based on structural analogy.

Key Observations:
  • Ring Strain and Reactivity: ACC’s three-membered cyclopropane ring confers significant strain, making it highly reactive in biological systems (e.g., ethylene biosynthesis) .
  • Solubility and Lipophilicity : Larger rings (e.g., cycloocten) increase molecular weight and lipophilicity, which may reduce aqueous solubility compared to ACC. For example, ACC’s logP is approximately -1.5, while cycloocten derivatives could approach ~1.0–2.0, favoring membrane permeability.
  • Substituent Effects : Substitutions on the cycloalkenyl ring (e.g., oxo groups in cyclohexene derivatives ) alter electronic properties and hydrogen-bonding capacity, impacting interactions in biological systems.
1-Aminocyclopropane-1-carboxylic Acid (ACC)
  • Role in Ethylene Biosynthesis : ACC is a direct precursor of ethylene in plants, regulated by ACC synthase and ACC oxidase .
  • Conjugation Pathways : ACC forms malonyl and glutamyl conjugates in tomato fruit, modulating ethylene production .
  • Microbial Interactions : Soil bacteria expressing ACC deaminase degrade ACC to reduce ethylene levels, promoting plant growth under stress .
Amino(1-cyclopenten-1-yl)acetic Acid
  • Medicinal Chemistry : Vendor data () highlights its use in drug discovery, though specific targets or mechanisms are undisclosed. Its five-membered ring balances strain and stability, making it a viable scaffold for pharmacophore modeling .
This compound
  • Hypothetical Applications : The larger ring may enhance binding to hydrophobic pockets in enzymes or receptors. Its conformational flexibility could mimic natural substrates in peptide-based therapeutics.

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